molecular formula C25H21N5O2 B2400624 N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 1326924-24-6

N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B2400624
CAS No.: 1326924-24-6
M. Wt: 423.476
InChI Key: GTQCHFXCFBGIKZ-UHFFFAOYSA-N
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Description

N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound that belongs to the class of pyrazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolotriazine core, followed by the introduction of the naphthalen-1-yl group and the acetamide moiety. Common reagents used in these reactions include hydrazines, aldehydes, and acylating agents under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • **N-methyl-N-(3-methylphenyl)-2-[2-(phenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
  • **N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propionamide

Uniqueness

N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is unique due to its specific structural features, such as the presence of the naphthalen-1-yl group and the acetamide moiety. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

1326924-24-6

Molecular Formula

C25H21N5O2

Molecular Weight

423.476

IUPAC Name

N-methyl-N-(3-methylphenyl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C25H21N5O2/c1-17-7-5-10-19(13-17)28(2)24(31)15-29-25(32)23-14-22(27-30(23)16-26-29)21-12-6-9-18-8-3-4-11-20(18)21/h3-14,16H,15H2,1-2H3

InChI Key

GTQCHFXCFBGIKZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C)C(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54

solubility

not available

Origin of Product

United States

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